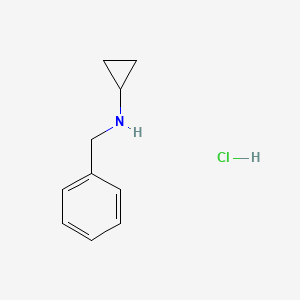
Chlorhydrate de N-cyclopropylbenzylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Cyclopropylbenzylamine involves strategic organic reactions, starting from cyclopropanecarbonitrile as a precursor. In a notable synthesis approach, the α-proton of cyclopropanecarbonitrile is exchanged in deuterated or tritiated methanol using sodium methoxide as the base. This step is followed by hydrolysis in HCl to yield the α-labeled cyclopropanecarboxylic acids, which are then converted to the target cyclopropylamine HCl via Curtius rearrangements and subsequent benzylations (Silverman & Hoffman, 1981).
Molecular Structure Analysis
The molecular structure of N-Cyclopropylbenzylamine HCl is defined by the cyclopropyl group bonded to a benzylamine, further protonated to form the hydrochloride salt. This structure is pivotal in its reactivity and interactions with biological molecules. The cyclopropyl group introduces ring strain, influencing the compound's reactivity and the stability of intermediates formed during its reactions.
Chemical Reactions and Properties
N-Cyclopropylbenzylamine exhibits a range of chemical behaviors due to its unique structure. For instance, its interaction with pig liver mitochondrial monoamine oxidase results in the enzyme's time- and concentration-dependent inactivation, which is protected by the substrate and product of the enzyme and is irreversible upon exhaustive dialysis. The mechanism of inactivation involves the formation of a stable adduct between the compound and the enzyme, unlike its non-methylated counterpart (Silverman & Hoffman, 1981).
Applications De Recherche Scientifique
Inactivation des enzymes du cytochrome P450
La N-cyclopropylbenzylamine (1) et les composés apparentés ont été trouvés pour inactiver les enzymes du cytochrome P450 dans une large mesure . Cette inactivation a été attribuée à un mécanisme impliquant une oxydation initiale à un électron à l'azote suivie d'une scission du cycle cyclopropane conduisant à une modification covalente de l'enzyme .
Formation de complexes intermédiaires métaboliques (CIM)
Dans les microsomes hépatiques, la N-cyclopropylbenzylamine (1) et les composés apparentés inactivent le P450 dans une large mesure par la formation de complexes intermédiaires métaboliques (CIM) dans lesquels un métabolite nitroso se coordonne étroitement au fer de l'hème, empêchant ainsi le renouvellement .
Interaction avec la monooxygénase à flavine (FMO)
La formation de CIM à partir de la N-cyclopropylbenzylamine (1) ne se produit pas dans les systèmes P450 reconstitués avec CYP2B1/2, 2C11 ou 2E1, ni dans les microsomes exposés à une légère chauffe pour inactiver la monooxygénase à flavine (FMO) .
Génération de CIM à partir de la N-hydroxy-N-cyclopropylbenzylamine (3) et de la N-benzylhydroxylamine (4)
La N-hydroxy-N-cyclopropylbenzylamine (3) et la N-benzylhydroxylamine (4) génèrent des CIM beaucoup plus rapidement que la N-cyclopropylbenzylamine (1) dans les systèmes reconstitués et microsomiques .
Formation de CIM à partir de la nitrone 5 (PhCH = N (O)cPr)
La formation de CIM à partir de la nitrone 5 (PhCH = N (O)cPr) est légèrement plus rapide qu'à partir de la N-cyclopropylbenzylamine (1), mais beaucoup plus rapide que l'hydrolyse de 5 en une hydroxylamine primaire .
Oxydation en alpha-nitrosotoluène
La voie globale principale de la N-cyclopropylbenzylamine (1) à un complexe MIC P450 semble impliquer une oxydation FMO en 3, une oxydation supplémentaire par P450 et/ou FMO en nitrone 5' (C2H4C = N (O)CH2Ph), une hydrolyse en 4, et une oxydation P450 en alpha-nitrosotoluène comme précurseur de l'oxime 2 et du MIC principal de 1 .
Safety and Hazards
Propriétés
IUPAC Name |
N-benzylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-11-10-6-7-10;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDZAPVGJAYJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39959-74-5 | |
| Record name | Benzenemethanamine, N-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



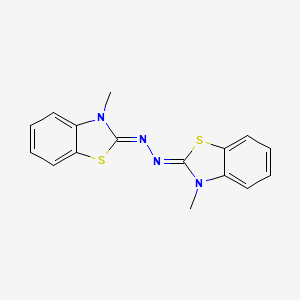
![(1S,11R,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1253501.png)
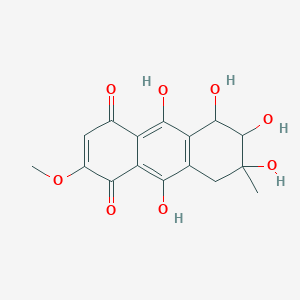
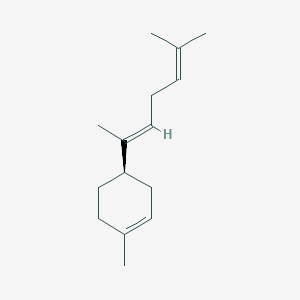
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)


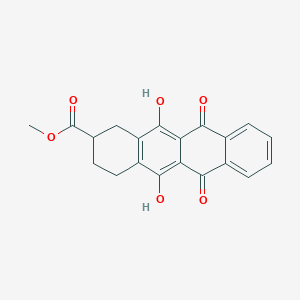

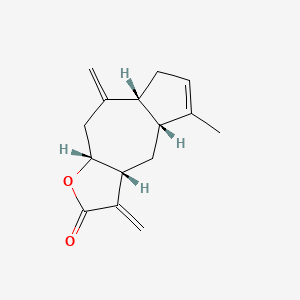

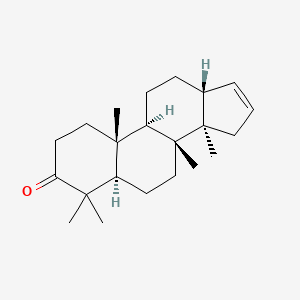
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)
